Physicochemical Profile: LogP and Rotatable Bond Count Favor Oral Bioavailability Compared to Typical Kinase Scaffolds
The calculated LogP of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is -0.58, and it possesses zero rotatable bonds, indicating a compact, rigid structure that is favorable for oral bioavailability and target binding . In contrast, many common kinase inhibitor scaffolds, such as substituted 4-anilinoquinazolines (e.g., Gefitinib, LogP ~3.0) or pyrazolopyrimidines (e.g., Dinaciclib, LogP ~2.5), exhibit higher lipophilicity and greater conformational flexibility, which can negatively impact solubility and metabolic stability . The combination of low LogP and zero rotatable bonds for 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one represents a distinct physicochemical advantage for early-stage lead development.
| Evidence Dimension | Calculated LogP (lipophilicity) and rotatable bond count |
|---|---|
| Target Compound Data | LogP = -0.58, Rotatable Bonds = 0 |
| Comparator Or Baseline | Gefitinib: LogP ~3.0; Dinaciclib: LogP ~2.5 |
| Quantified Difference | Lower LogP by 3.0-3.5 units; fewer rotatable bonds |
| Conditions | Calculated properties using standard cheminformatics methods |
Why This Matters
A lower LogP and fewer rotatable bonds are generally associated with improved aqueous solubility and a lower risk of metabolic clearance, which can streamline lead optimization and reduce attrition in drug discovery programs.
